
Methyl N~2~,N~6~-bis(oxomethylidene)-L-lysinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2,6-Diisocyanatocaproate can be synthesized through the reaction of lysine methyl ester with phosgene . The reaction typically involves the use of an inert atmosphere and low temperatures to prevent the decomposition of the isocyanate groups .
Industrial Production Methods
In industrial settings, the production of Methyl 2,6-Diisocyanatocaproate involves large-scale reactions under controlled conditions to ensure high purity and yield . The process includes the use of specialized equipment to handle toxic reagents like phosgene safely .
化学反应分析
Types of Reactions
Methyl 2,6-Diisocyanatocaproate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Catalysts: Often used to accelerate the reactions and improve yields.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
科学研究应用
Methyl 2,6-Diisocyanatocaproate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing various polymers and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in the formulation of surgical adhesives and sealants.
Industry: Applied in the production of coatings, foams, and elastomers.
作用机制
The mechanism of action of Methyl 2,6-Diisocyanatocaproate involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes . The molecular targets include compounds with active hydrogen atoms, such as amines and alcohols .
相似化合物的比较
Similar Compounds
Hexamethylene Diisocyanate: Another diisocyanate compound used in the production of polyurethanes.
Toluene Diisocyanate: Widely used in the manufacture of flexible foams and coatings.
Methylene Diphenyl Diisocyanate: Commonly used in the production of rigid foams and elastomers.
Uniqueness
Methyl 2,6-Diisocyanatocaproate is unique due to its biocompatibility and specific application in medical and surgical adhesives . Unlike other diisocyanates, it is particularly suited for applications requiring biocompatibility and minimal toxicity .
属性
CAS 编号 |
45158-78-9 |
|---|---|
分子式 |
C9H12N2O4 |
分子量 |
212.20 g/mol |
IUPAC 名称 |
methyl (2S)-2,6-diisocyanatohexanoate |
InChI |
InChI=1S/C9H12N2O4/c1-15-9(14)8(11-7-13)4-2-3-5-10-6-12/h8H,2-5H2,1H3/t8-/m0/s1 |
InChI 键 |
AYLRODJJLADBOB-QMMMGPOBSA-N |
手性 SMILES |
COC(=O)[C@H](CCCCN=C=O)N=C=O |
规范 SMILES |
COC(=O)C(CCCCN=C=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol](/img/structure/B13418354.png)

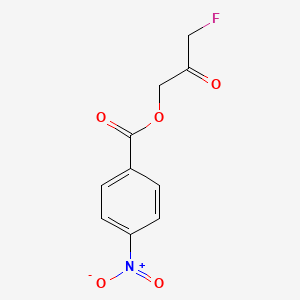
![2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B13418374.png)
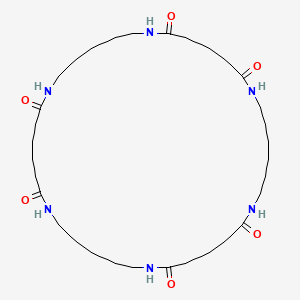
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt](/img/structure/B13418379.png)
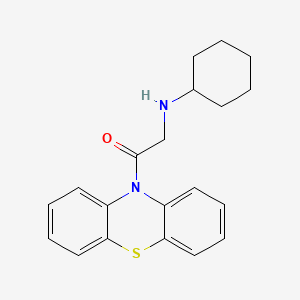
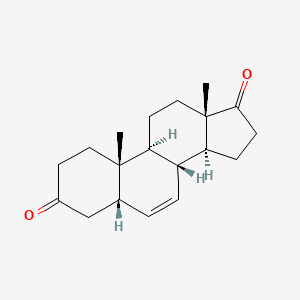
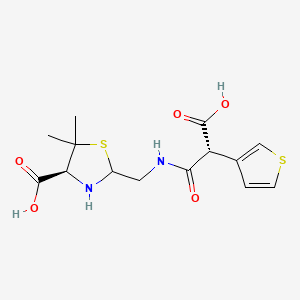
![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)

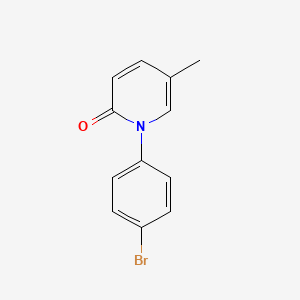
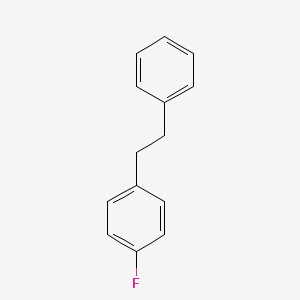
![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)
